molecular formula C8H10Cl2FN B578244 (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS No. 1217464-96-4

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

Cat. No. B578244
M. Wt: 210.073
InChI Key: ZJWNGZJNOWRDLV-NUBCRITNSA-N
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Description

“®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride” is a chiral building block that is commonly used in chemical synthesis. It has a CAS Number of 1332593-91-5 and a molecular weight of 210.08 .


Molecular Structure Analysis

The IUPAC name for this compound is (1R)-1-(5-chloro-2-fluorophenyl)ethanamine hydrochloride . The InChI code is 1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Drug Development

One prominent application of related compounds to (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is in the synthesis of pharmaceutical agents. For instance, an efficient stereoselective synthesis of the NK(1) receptor antagonist Aprepitant was reported, which involves a series of chemical transformations starting from basic chemical constituents, including N-benzyl ethanolamine and glyoxylic acid, leading to the formation of complex drug molecules. This process demonstrates the utility of similar compounds in the development of therapeutic agents through intricate synthetic pathways (Brands et al., 2003).

Antimicrobial and Antifungal Activities

Compounds structurally related to (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride have been investigated for their antimicrobial and antifungal properties. For example, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides showed promising antibacterial and antifungal activities against various strains, indicating the potential of such compounds in developing new antimicrobial agents (Pejchal et al., 2015).

Chemical Characterization and Properties

The chemical characterization and properties of halogenated ethylamine compounds have been extensively studied, contributing to a deeper understanding of their chemical behavior and potential applications. For instance, the study of racemic and conglomerate 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts has provided insights into the formation of helical structures and the impact of halogenation on molecular interactions, which is critical for designing materials with specific properties (Mande et al., 2015).

Neuropharmacology

Compounds similar to (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride have been explored in neuropharmacological research, particularly in studying serotonin receptors and their involvement in various neurological and psychiatric conditions. Research in this area contributes to the understanding of receptor mechanisms and the development of drugs targeting specific neurological pathways (Vickers et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1R)-1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWNGZJNOWRDLV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704133
Record name (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

CAS RN

1217464-96-4, 1332593-91-5
Record name (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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